2-Bromo-N-(P-toluenesulfonyl)pyrrole

Description

The exact mass of the compound 2-Bromo-N-(P-toluenesulfonyl)pyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-N-(P-toluenesulfonyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(P-toluenesulfonyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)sulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWOQDAQOPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397287 | |

| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290306-56-8 | |

| Record name | 2-Bromo-1-(p-toluenesulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the synthesis and characterization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole, a key intermediate in organic synthesis. This stable, crystalline derivative of 2-bromopyrrole serves as a robust building block, particularly in cross-coupling reactions.[1][2] Its stability at ambient temperature makes it a superior alternative to the more labile 2-bromopyrrole.[1][2]

Synthetic Pathway Overview

The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole is efficiently achieved through a two-step process. The initial step involves the selective bromination of the pyrrole ring at the 2-position. The resulting intermediate, 2-bromopyrrole, is highly reactive and is typically used immediately in the subsequent step. The second step is the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group, which enhances the compound's stability and facilitates its purification and handling.[2] The overall yield for this process is reported to be approximately 80%.[1][2]

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 2-Bromo-N-(p-toluenesulfonyl)pyrrole.

Synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole

This procedure involves the bromination of pyrrole followed by an in-situ tosylation of the resulting 2-bromopyrrole.

Materials:

-

Pyrrole

-

1,3-dibromo-5,5-dimethylhydantoin

-

Tetrahydrofuran (THF), freshly distilled

-

Tri-n-butylamine (Bu₃N)

-

Diethyl ether (Et₂O), freshly distilled

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Isopropyl alcohol

Procedure: [2]

-

Bromination: In a flame-dried flask under a nitrogen atmosphere, dissolve pyrrole (1.0 eq.) in freshly distilled THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq.) to the cooled solution. Stir the mixture for 30 minutes and then let it stand for an additional 3.5 hours at -78 °C.

-

Tosylation: To the reaction mixture, add Bu₃N and freshly distilled Et₂O. Stir for 10 minutes at -78 °C. A gray precipitate will form.

-

Remove the precipitate by vacuum filtration and concentrate the filtrate in vacuo to remove the Et₂O.

-

To the resulting solution, add p-toluenesulfonyl chloride (2.0 eq.). Re-establish the inert atmosphere and cool the solution to 0 °C.

-

Cautiously add sodium hydride (3.0 eq.) to the solution.

-

Stir the mixture for 18 hours at ambient temperature.

-

Workup: Quench the reaction by adding water. Extract the mixture with Et₂O.

-

Wash the combined ether extracts sequentially with 1 M HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄ and concentrate in vacuo to yield a light brown solid.

-

Purification: Recrystallize the crude solid from isopropyl alcohol to obtain 2-bromo-1-(p-toluenesulfonyl)pyrrole as a white crystalline solid.[2]

Caption: Step-by-step experimental workflow diagram.

Characterization Data

The structure and purity of the synthesized 2-Bromo-N-(p-toluenesulfonyl)pyrrole were confirmed using various analytical techniques. The quantitative data are summarized in the table below.

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Melting Point | 105-106 °C | [2] |

| Molecular Formula | C₁₁H₁₀BrNO₂S | [3] |

| Molecular Weight | 300.17 g/mol | [3] |

| ¹H NMR (CDCl₃) | δ 7.81 (d, J=8.4 Hz, 2H), 7.46 (dd, J=2.0, 3.5 Hz, 1H), 7.32 (d, J=8.3 Hz, 2H), 6.23-6.29 (m, 2H), 2.43 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ 145.5, 135.1, 129.9, 127.8, 124.2, 117.9, 113.5, 112.5, 100.0, 21.7 | [2] |

| Mass Spec. (EI) | m/z (%): 301 (27) [M⁺], 299 (28) [M⁺], 155 (56), 91 (100) | [2] |

| IR (KBr, cm⁻¹) | 2999, 1555, 736 | [4] |

| Elemental Analysis | Calculated: C, 44.02; H, 3.36; N, 4.67. Found: C, 44.65; H, 3.36; N, 4.67. | [2] |

Data Interpretation:

-

NMR Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the tosyl group (aromatic protons between 7.32-7.81 ppm and a methyl singlet at 2.43 ppm) and the pyrrole ring protons (6.23-7.46 ppm).[2] The ¹³C NMR spectrum is also consistent with the proposed structure, showing 10 distinct carbon signals (due to symmetry in the tosyl group).[2][4]

-

Mass Spectrometry: The mass spectrum displays two molecular ion peaks at m/z 299 and 301 with nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[2] The base peak at m/z 91 corresponds to the tropylium ion [C₇H₇]⁺, a common fragment from the tosyl group.[2]

-

Infrared Spectroscopy: The IR spectrum shows absorption bands corresponding to C-H stretching (2999 cm⁻¹) and aromatic C=C stretching (1555 cm⁻¹).[4]

References

An In-depth Technical Guide to 2-Bromo-N-(P-toluenesulfonyl)pyrrole

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Bromo-N-(P-toluenesulfonyl)pyrrole. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. This compound serves as a stable and versatile intermediate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

2-Bromo-N-(p-toluenesulfonyl)pyrrole is a white to light yellow crystalline solid at room temperature.[1][2] It is stable indefinitely under ambient conditions, making it a robust derivative of the less stable 2-bromopyrrole.[2][3] It is generally soluble in most organic solvents, including methanol, ethanol, and chloroform.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-N-(P-toluenesulfonyl)pyrrole

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrNO₂S | [1][4] |

| Molecular Weight | 300.17 g/mol | [1][4][5] |

| Melting Point | 102-106 °C | [1][2] |

| Boiling Point | 426.9 ± 47.0 °C (Predicted) | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| CAS Number | 290306-56-8 | [1][5][6] |

| Solubility | Soluble in methanol, ethanol, chloroform | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole. The following data has been reported for the compound in Chloroform-d (CDCl₃).[2]

Table 2: Spectroscopic Data for 2-Bromo-N-(P-toluenesulfonyl)pyrrole

| Technique | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ = 2.43 (s, 3H), 6.23-6.29 (m, 2H), 7.32 (d, J = 8.3 Hz, 2H), 7.46 (dd, J = 2.0, 3.5 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H) | [2] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 21.7, 112.5, 113.5, 117.9, 124.2, 127.8, 129.9, 135.1, 145.5 | [2] |

| Mass Spectrometry (EI) | m/z (%) = 301 (27), 299 (28) [M+], 155 (56), 91 (100) | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis of 2-Bromo-N-(P-toluenesulfonyl)pyrrole and its subsequent use in Suzuki coupling reactions are outlined below.

The compound is prepared in high yield through a two-step process involving the bromination of pyrrole, followed by the sulfonylation of the nitrogen atom.[2]

Protocol:

-

Bromination of Pyrrole: This initial step involves the reaction of pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), to form 2-bromopyrrole.[1][7] This reaction is typically performed at low temperatures (-78°C) in an anhydrous solvent like THF or DCM to favor monobromination.[7]

-

N-Sulfonylation: The crude 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride in the presence of a base.[1]

-

Workup and Purification: The resulting mixture is subjected to an aqueous workup. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under vacuum to yield a light brown solid.[2]

-

Recrystallization: The crude solid is recrystallized from isopropyl alcohol to afford 2-Bromo-N-(p-toluenesulfonyl)pyrrole as a white crystalline solid, typically in yields around 80%.[2]

Caption: Synthesis workflow for 2-Bromo-N-(P-toluenesulfonyl)pyrrole.

2-Bromo-N-(p-toluenesulfonyl)pyrrole is an excellent substrate for Suzuki coupling reactions, enabling the formation of C-C bonds to create 2-arylpyrroles.[2][3]

Protocol for Synthesis of 2-(4-methoxyphenyl)-N-tosylpyrrole:

-

Catalyst Preparation: A mixture of Pd(PPh₃)₄ (0.020 g, 0.02 mmol) and distilled toluene (4.4 mL) is stirred under an inert atmosphere for 5 minutes at ambient temperature.[2]

-

Reagent Addition: 2-Bromo-N-(p-toluenesulfonyl)pyrrole (0.470 g, 1.6 mmol) is added as a solid, followed by a solution of Na₂CO₃ (0.256 g, 2.4 mmol) in 2.2 mL of H₂O.[2]

-

Boronic Acid Addition: A solution of 4-methoxyphenylboronic acid (0.250 g, 1.6 mmol) in 3 mL of 95% EtOH is added to the reaction mixture.[2]

-

Reaction: The mixture is heated and stirred according to the specific requirements of the Suzuki coupling reaction until completion, monitored by techniques like TLC.

-

Purification: Following workup, the crude product is recrystallized from 2-propanol to yield the pure 2-(4-methoxyphenyl)-N-tosylpyrrole as a white crystalline solid.[2]

Caption: Experimental workflow for Suzuki coupling using the title compound.

Safety Information

2-Bromo-N-(p-toluenesulfonyl)pyrrole is considered an irritant to the eyes, respiratory system, and skin.[1] When handling this compound, appropriate personal protective equipment, including gloves and protective clothing, should be worn.[1] Operations should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-N-(P-toluenesulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-N-(P-toluenesulfonyl)pyrrole. This compound serves as a stable and versatile derivative of 2-bromopyrrole, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules relevant to drug discovery. The detailed spectral analysis presented herein is essential for the unambiguous identification and characterization of this important synthetic intermediate.

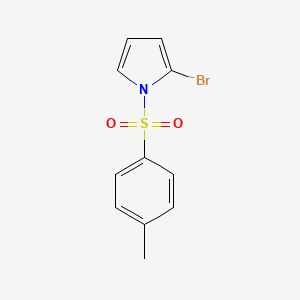

Molecular Structure

The structural formula of 2-Bromo-N-(P-toluenesulfonyl)pyrrole is presented below. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, enhancing the compound's stability.

Caption: Molecular structure of 2-Bromo-N-(P-toluenesulfonyl)pyrrole.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The data presented was acquired on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.81 | d | 8.4 | 2H | Ar-H (ortho to SO₂) |

| 7.46 | dd | 2.0, 3.5 | 1H | Pyrrole-H |

| 7.32 | d | 8.3 | 2H | Ar-H (meta to SO₂) |

| 6.23-6.29 | m | - | 2H | Pyrrole-H |

| 2.43 | s | - | 3H | CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following data was obtained at 75.5 MHz in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Ar-C (ipso to SO₂) |

| 135.1 | Ar-C (ipso to CH₃) |

| 129.9 | Ar-CH |

| 127.8 | Ar-CH |

| 124.2 | Pyrrole-CH |

| 117.9 | Pyrrole-C (C-Br) |

| 113.5 | Pyrrole-CH |

| 112.5 | Pyrrole-CH |

| 21.7 | CH₃ |

Experimental Protocols

A generalized workflow for acquiring NMR spectra is outlined below. Specific instrument parameters are critical for obtaining high-quality data and should be optimized for the spectrometer in use.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Methodologies:

The preparation of 2-Bromo-N-(P-toluenesulfonyl)pyrrole involves the bromination of pyrrole, followed by the protection of the nitrogen atom with a p-toluenesulfonyl group.[1] A typical procedure would involve reacting pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), followed by deprotonation with a suitable base and subsequent reaction with p-toluenesulfonyl chloride.

For NMR analysis, the purified crystalline solid is dissolved in deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals in the ¹H NMR spectrum. The sample is then transferred to a standard 5 mm NMR tube for analysis.

Instrumentation:

The spectral data presented were acquired on a 300 MHz NMR spectrometer for the proton spectrum and a 75.5 MHz for the carbon spectrum.[1] Standard acquisition parameters would be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay appropriate for the nuclei being observed, and a spectral width that encompasses all expected signals.

Data Processing and Referencing:

Following data acquisition, the free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of chloroform at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

This comprehensive spectral data and the associated protocols provide researchers with the necessary information for the confident identification and utilization of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in their synthetic endeavors.

References

An In-Depth Technical Guide to the FT-IR Analysis of N-Tosyl Protected Bromopyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of N-tosyl protected bromopyrroles. These compounds are significant intermediates in the synthesis of various biologically active molecules and materials. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines detailed experimental protocols for their synthesis and FT-IR analysis, presents key spectral data in a structured format, and utilizes diagrams to illustrate experimental workflows and molecular vibrations.

Introduction to FT-IR Spectroscopy of N-Tosyl Protected Bromopyrroles

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups present in a molecule. When applied to N-tosyl protected bromopyrroles, FT-IR spectroscopy allows for the identification of characteristic vibrational modes associated with the tosyl group, the pyrrole ring, and the carbon-bromine bond. The position, intensity, and shape of the absorption bands in the infrared spectrum serve as a molecular fingerprint, enabling researchers to confirm the successful synthesis of the target compound and assess its purity.

The N-tosyl protecting group introduces strong and characteristic absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations. The pyrrole ring exhibits its own set of characteristic vibrations, including C-H, C-N, and C=C stretching and bending modes. The presence of a bromine substituent on the pyrrole ring will also give rise to a characteristic C-Br stretching vibration, typically found in the fingerprint region of the spectrum. The precise location of these bands can be influenced by the substitution pattern on the pyrrole ring and electronic interactions between the different functional groups.

Experimental Protocols

Synthesis of N-Tosyl Protected Bromopyrroles

A general and adaptable method for the synthesis of N-tosyl bromopyrroles involves the tosylation of a bromopyrrole precursor. Below is a representative protocol.

Materials:

-

Bromopyrrole (e.g., 2-bromopyrrole or 3-bromopyrrole)

-

Tosyl chloride (TsCl)

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium hydrogensulfate (phase transfer catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of the respective bromopyrrole (1.0 eq.) in dichloromethane, add powdered potassium hydroxide (1.5 eq.) and a catalytic amount of tetrabutylammonium hydrogensulfate (e.g., 10 mol%).

-

Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

-

Add a solution of tosyl chloride (1.2 eq.) in dichloromethane dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyrrole is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-tosyl protected bromopyrrole.

FT-IR Sample Preparation and Analysis

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. For solid samples like N-tosyl protected bromopyrroles, the Potassium Bromide (KBr) pellet method is commonly employed.

Materials:

-

N-tosyl protected bromopyrrole sample (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Grinding: Place a small amount of the N-tosyl protected bromopyrrole sample into a clean, dry agate mortar. Add the dried KBr powder.

-

Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet. A transparent pellet indicates good sample dispersion and will yield a high-quality spectrum.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the key FT-IR absorption bands observed for N-tosyl protected bromopyrroles. The exact positions of the peaks may vary slightly depending on the specific isomer (e.g., 2-bromo vs. 3-bromo) and the sample preparation technique.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |

| 3150 - 3100 | C-H Stretching | Pyrrole Ring | Medium | Aromatic C-H stretching vibrations. |

| 2999 | C-H Stretching | Methyl (Tosyl) | Medium | Asymmetric and symmetric stretching of the methyl group on the tosyl moiety.[1] |

| 1598 - 1555 | C=C Stretching | Aromatic Rings | Medium | Stretching vibrations of the carbon-carbon double bonds in the pyrrole and benzene rings.[1][2] |

| 1515 | C=C Stretching | Aromatic Ring | Medium | Characteristic stretching of the benzene ring of the tosyl group.[2] |

| 1370 - 1350 | S=O Asymmetric Stretching | Sulfonyl (Tosyl) | Strong | One of the most characteristic and intense bands for the tosyl group. |

| 1301 | S=O Symmetric Stretching | Sulfonyl (Tosyl) | Strong | The second strong, characteristic band for the sulfonyl group.[2] |

| 1190 - 1170 | S=O Symmetric Stretching | Sulfonyl (Tosyl) | Strong | Often observed in this region for tosylated compounds. |

| 1100 - 1000 | C-N Stretching | Pyrrole Ring | Medium | Stretching vibration of the carbon-nitrogen bond within the pyrrole ring. |

| 736 | C-H Out-of-Plane Bending | Aromatic Rings | Strong | Bending vibrations of the C-H bonds on the pyrrole and benzene rings.[1] |

| 690 - 515 | C-Br Stretching | Bromoalkane | Medium | The position of this band is sensitive to the substitution pattern on the pyrrole ring. |

Visualization of Experimental Workflow and Molecular Vibrations

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the key molecular vibrations analyzed in this guide.

Caption: Experimental workflow for the synthesis and FT-IR analysis.

Caption: Key molecular vibrations detected by FT-IR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the FT-IR analysis of N-tosyl protected bromopyrroles. The detailed experimental protocols for synthesis and FT-IR analysis, coupled with the tabulated spectral data and illustrative diagrams, offer a valuable resource for researchers in organic synthesis and drug development. By leveraging the information presented herein, scientists can confidently synthesize, characterize, and utilize these important chemical intermediates in their research endeavors. Further investigation into the specific effects of isomeric substitution on the vibrational frequencies will continue to enhance the utility of FT-IR spectroscopy in this area.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience. While it is based on publicly available data and established scientific principles, it includes hypothetical data for illustrative purposes due to the absence of published quantitative solubility studies for this specific compound. All laboratory work should be conducted under appropriate safety protocols.

Introduction

2-Bromo-N-(P-toluenesulfonyl)pyrrole is a stable, crystalline derivative of 2-bromopyrrole.[1][2] Its chemical structure, featuring a polar N-sulfonyl group and a halogenated pyrrole ring, suggests a nuanced solubility profile in organic solvents. This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling, making it valuable for the construction of more complex molecular architectures.[1][2] Understanding its solubility is critical for reaction setup, purification processes such as recrystallization, and formulation development.

This guide provides a summary of the physicochemical properties of 2-Bromo-N-(P-toluenesulfonyl)pyrrole, a hypothetical yet representative overview of its quantitative solubility in a range of common organic solvents, and detailed experimental protocols for solubility determination.

Compound Information:

-

IUPAC Name: 2-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrrole[3]

-

Synonyms: 2-bromo-1-tosyl-1H-pyrrole, N-tosyl-2-bromopyrrole[4]

-

Appearance: Colorless to light yellow solid; white crystalline solid[2][5]

Quantitative Solubility Data

Table 1: Hypothetical Quantitative Solubility of 2-Bromo-N-(P-toluenesulfonyl)pyrrole at 25°C

| Solvent | Classification | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Aprotic | |||||

| Dimethyl Sulfoxide (DMSO) | High Polarity | 46.7 | > 200 | > 0.666 | High solubility expected due to strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High Polarity | 36.7 | > 200 | > 0.666 | Excellent solvent for polar organic molecules. |

| Acetonitrile | Medium Polarity | 37.5 | ~ 75 | ~ 0.250 | Moderate to good solubility. |

| Acetone | Medium Polarity | 20.7 | ~ 150 | ~ 0.500 | Good solubility, effective for reactions and cleaning. |

| Tetrahydrofuran (THF) | Medium Polarity | 7.6 | ~ 180 | ~ 0.600 | High solubility due to ether linkage and suitable polarity. |

| Polar Protic | |||||

| Methanol | High Polarity | 32.7 | ~ 40 | ~ 0.133 | Moderate solubility; potential for H-bonding with sulfonyl oxygens. |

| Ethanol (95%) | High Polarity | 24.6 | ~ 30 | ~ 0.100 | Similar to methanol, but slightly lower solubility. |

| Isopropyl Alcohol | Medium Polarity | 19.9 | ~ 25 | ~ 0.083 | Used for recrystallization, suggesting moderate solubility at RT.[2] |

| Halogenated | |||||

| Dichloromethane (DCM) | Medium Polarity | 9.1 | > 200 | > 0.666 | Excellent solubility, a common solvent for reactions with this substrate. |

| Chloroform | Medium Polarity | 4.8 | > 200 | > 0.666 | High solubility is expected.[5] |

| Aromatic | |||||

| Toluene | Non-polar | 2.4 | ~ 50 | ~ 0.167 | Moderate solubility, suitable for Suzuki couplings at reflux.[2] |

| Ethers | |||||

| Diethyl Ether | Low Polarity | 4.3 | ~ 90 | ~ 0.300 | Good solubility, but volatility can be a concern. |

| Non-polar | |||||

| Hexanes | Non-polar | 1.9 | < 1 | < 0.003 | Very low solubility; can be used as an anti-solvent for precipitation. |

Experimental Protocols

The following protocols describe standard methods for determining the solubility of a solid organic compound like 2-Bromo-N-(P-toluenesulfonyl)pyrrole. These are generalized procedures that should be adapted for specific laboratory conditions.[7][8][9]

Protocol: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents, classifying the compound as soluble, partially soluble, or insoluble.

Materials:

-

2-Bromo-N-(P-toluenesulfonyl)pyrrole

-

Small test tubes (13x100 mm)

-

Selection of solvents (see Table 1)

-

Spatula

-

Vortex mixer

-

Graduated pipettes or solvent dispensers

Procedure:

-

Place approximately 25 mg of the compound into a small, dry test tube.[8]

-

Add the selected solvent in small portions, starting with 0.25 mL.

-

After each addition, shake or vortex the test tube vigorously for 60 seconds.[7]

-

Continue adding solvent in 0.25 mL increments up to a total volume of 1.0 mL.

-

Observe the mixture after each addition and agitation step.

-

Classification:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.[7]

-

-

Record the results for each solvent tested.

Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

2-Bromo-N-(P-toluenesulfonyl)pyrrole

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

-

Sample Preparation: Add an excess amount of 2-Bromo-N-(P-toluenesulfonyl)pyrrole to a vial (e.g., 50 mg to 2 mL of the test solvent). The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved particulates.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the analytical calibration curve.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.

Visualizations

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying an unknown organic compound based on its solubility in a sequence of test solvents, a common procedure in qualitative organic analysis.[10]

Caption: Workflow for qualitative solubility testing.

Experimental Workflow for Quantitative Measurement

This diagram outlines the key steps involved in the Isothermal Shake-Flask method for determining precise solubility values.

Caption: Shake-Flask method for quantitative solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole; 2-bromo-1-tosylpyrrole; 2-BROMO-1-TOSYL-1H-PYRROLE; N-tosyl-2-bromopyrrole; 2-BROMO-N-(P-TOLUENESULFONYL)PYRROLE; 2-Bromo-1-(p-toluenesulfonyl)pyrrole; 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole | Chemrio [chemrio.com]

- 5. chembk.com [chembk.com]

- 6. 2-BROMO-1-(P-TOLUENESULFONYL)PYRROLE 9& | 290306-56-8 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

A Comparative Analysis of the Stability of 2-Bromo-N-(P-toluenesulfonyl)pyrrole and 2-Bromopyrrole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical stability of 2-Bromo-N-(P-toluenesulfonyl)pyrrole and its unprotected precursor, 2-bromopyrrole. The introduction of an N-(p-toluenesulfonyl) group dramatically enhances the stability of the 2-bromopyrrole scaffold, transforming it from a highly reactive and unstable compound into a robust and versatile synthetic intermediate. This guide summarizes the available data, outlines relevant experimental protocols, and visualizes the key degradation pathways to inform handling, storage, and application in research and drug development.

Executive Summary

2-Bromopyrrole is an inherently unstable compound, susceptible to rapid degradation through oxidation and acid-catalyzed polymerization upon exposure to air, light, and acidic conditions. This instability complicates its storage and handling, limiting its utility in synthetic chemistry. In stark contrast, 2-Bromo-N-(P-toluenesulfonyl)pyrrole is a crystalline, solid derivative that exhibits exceptional stability. It is reported to be stable indefinitely at ambient temperature, making it a far more reliable and manageable reagent for applications such as cross-coupling reactions. The electron-withdrawing nature of the N-tosyl group significantly deactivates the pyrrole ring, mitigating its propensity for degradation.

Comparative Stability Data

| Property | 2-Bromopyrrole | 2-Bromo-N-(P-toluenesulfonyl)pyrrole | Reference(s) |

| Chemical Stability | Highly unstable; darkens readily on exposure to air and light. Prone to polymerization and oxidation. | Crystalline solid, stable indefinitely at ambient temperature. | [1] |

| Physical State | Solid | White crystalline solid | [1][2] |

| Molecular Formula | C₄H₄BrN | C₁₁H₁₀BrNO₂S | [3] |

| Molecular Weight | 145.99 g/mol | 300.17 g/mol | [3] |

| Melting Point | 48-50 °C | 105-106 °C | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and air. | Ambient temperature. | [1][4] |

Degradation Pathways and Mechanisms

The instability of 2-bromopyrrole stems from the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic attack and oxidation.

Acid-Catalyzed Polymerization of 2-Bromopyrrole

N-unprotected pyrroles, including 2-bromopyrrole, are known to polymerize rapidly in the presence of acid or even upon exposure to light, which can initiate polymerization.[5] The mechanism involves the protonation of the pyrrole ring, which generates a reactive electrophile that attacks a neutral pyrrole molecule. This process continues, leading to the formation of polypyrrolic chains, often observed as dark, insoluble tars.

Caption: Acid-catalyzed polymerization pathway for 2-bromopyrrole.

Oxidative Degradation of 2-Bromopyrrole

Exposure to atmospheric oxygen can initiate the oxidative degradation of 2-bromopyrrole. The process is believed to proceed via radical mechanisms, leading to de-aromatization, coupling, and the formation of various oxidation products, including pyrrolinones and maleimides, alongside polymeric materials.[6][7]

Caption: General oxidative degradation pathway for 2-bromopyrrole.

The N-tosyl group in 2-Bromo-N-(P-toluenesulfonyl)pyrrole prevents these degradation pathways. Its strong electron-withdrawing effect reduces the electron density of the pyrrole ring, making it much less susceptible to electrophilic attack (protonation) and oxidation. Furthermore, the absence of the N-H proton removes the primary site for acid-base chemistry and subsequent polymerization initiation.

Experimental Protocols

Synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole

This protocol is adapted from established literature procedures for the synthesis of the stable, N-tosylated compound from pyrrole.[1]

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. 2-Bromopyrrole | C4H4BrN | CID 12235268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38480-28-3|2-Bromo-1H-pyrrole|BLD Pharm [bldpharm.com]

- 5. Pyrrole polymerization [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a stable, crystalline derivative of 2-bromopyrrole. The introduction of the electron-withdrawing p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it deactivates the pyrrole ring to prevent unwanted side reactions such as over-bromination and polymerization, and it provides a stable, crystalline solid that is easier to handle and purify compared to the unstable 2-bromopyrrole.[1] This compound is a key synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrrole moiety into more complex molecular architectures.[1] The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Consequently, 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

The key physicochemical data for 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole are summarized in the table below. This information is critical for its use in synthesis, including determining appropriate reaction solvents and purification methods.

| Property | Value | Source |

| CAS Number | 290306-56-8 | [4] |

| Molecular Formula | C₁₁H₁₀BrNO₂S | [4] |

| Molecular Weight | 300.17 g/mol | [4] |

| Appearance | Colorless to light yellow solid | [5] |

| Melting Point | 102-105 °C | [5] |

| Purity | Typically ≥97% | [4] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, chloroform). | [5] |

Synthesis and Experimental Protocols

The synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is typically achieved in a two-step sequence starting from pyrrole. The first step is the selective mono-bromination of pyrrole, followed by the N-sulfonylation with p-toluenesulfonyl chloride.[1][5]

Logical Workflow for Synthesis

Caption: Two-step synthesis of the target compound from pyrrole.

Protocol 1: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

This protocol describes a representative two-step synthesis.

Step 1: Synthesis of 2-bromo-1H-pyrrole

-

Materials: Pyrrole, N-bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dissolve NBS (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrole solution over 30-60 minutes. Maintaining the low temperature is crucial to prevent over-bromination, which leads to the formation of 2,5-dibromo-1H-pyrrole.[6]

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1H-pyrrole is highly unstable and should be used immediately in the next step without extensive purification.

-

Step 2: Synthesis of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole

-

Materials: Crude 2-bromo-1H-pyrrole, Sodium hydride (NaH, 60% dispersion in oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the crude 2-bromo-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole as a solid. The overall yield for the two steps is reported to be around 80%.[1]

-

Applications in Synthetic Chemistry

The primary utility of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the pyrrole ring (at the C2 position) and various aryl or heteroaryl groups, providing a versatile route to complex, biologically relevant molecules.[1]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Materials: 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole, an appropriate arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

In a reaction vessel, combine 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole (1.0 equivalent), the arylboronic acid (1.5 equivalents), Cs₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (5-10 mol%).

-

Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with nitrogen or argon.

-

Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture with vigorous stirring to 80-90 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-5 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(p-toluenesulfonyl)-1H-pyrrole.

-

Biological Context and Significance

While 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole is not known to possess intrinsic biological activity, it serves as a crucial precursor for synthesizing compounds with significant therapeutic potential. The pyrrole nucleus is a cornerstone in medicinal chemistry. Derivatives synthesized using this intermediate are evaluated for a range of activities, including:

-

Antibacterial Agents: The pyrrole scaffold is present in many natural and synthetic compounds that exhibit potent activity against various bacterial strains.[2]

-

Anti-inflammatory Agents: Pyrrole derivatives have been investigated for their ability to inhibit inflammatory mediators.

-

Antioxidant Agents: Certain 1,5-diaryl pyrrole derivatives have shown protective effects against neurotoxicity in cellular models by mitigating oxidative stress.[7]

-

Anticancer Agents: The pyrrole ring is a structural component of several anticancer drugs, such as Sunitinib.[8]

The stability and reliable reactivity of 2-bromo-1-(p-toluenesulfonyl)-1H-pyrrole in cross-coupling reactions make it an indispensable tool for drug discovery programs aimed at developing novel pyrrole-based therapeutics. Its use allows for the systematic synthesis of libraries of 2-arylpyrroles, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unit 3 Pyrrole | PDF [slideshare.net]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

A Technical Guide to 2-Bromo-N-(p-toluenesulfonyl)pyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and visualizes these chemical workflows. This compound serves as a stable and versatile building block, particularly in the construction of complex arylpyrrole structures relevant to medicinal chemistry and materials science.

Compound Properties

2-Bromo-N-(p-toluenesulfonyl)pyrrole is a crystalline, stable derivative of the more labile 2-bromopyrrole.[1][2] The addition of the p-toluenesulfonyl (tosyl) group to the pyrrole nitrogen enhances the compound's stability, making it easier to handle and store indefinitely at ambient temperatures.[1][2] This feature, combined with its reactivity in cross-coupling reactions, makes it a valuable reagent in synthetic chemistry.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrNO₂S | [3] |

| Molecular Weight | 300.17 g/mol | [3][4] |

| CAS Number | 290306-56-8 | [3][4] |

| IUPAC Name | 2-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrrole | [5] |

| Melting Point | 102-106 °C | [2][4] |

| Appearance | Crystalline solid | [1][2] |

| Solubility | Soluble in most organic solvents (e.g., methanol, chloroform) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole and its application in Suzuki coupling reactions are outlined below.

This protocol describes the synthesis starting from pyrrole, which is first brominated and then tosylated.[2]

Step 1: Bromination of Pyrrole

-

In a flame-dried flask under a nitrogen atmosphere, dissolve pyrrole (1.0 eq.) in freshly distilled tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq.) to the cooled solution.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Allow the mixture to stand for an additional 3.5 hours at -78 °C under ambient room light. The resulting product is 2-bromopyrrole. Due to its instability, it is typically used directly in the next step without extensive purification.[6]

Step 2: N-Tosylation

-

To the solution containing 2-bromopyrrole from the previous step, add tributylamine (Bu₃N) and freshly distilled diethyl ether (Et₂O) and stir for 10 minutes at -78 °C.[2]

-

Remove the resulting gray precipitate by vacuum filtration.[2]

-

Concentrate the filtrate in vacuo to remove the diethyl ether.[2]

-

Re-establish an inert atmosphere and add p-toluenesulfonyl chloride (1.0 eq.).[2]

-

Cool the solution to 0 °C and cautiously add sodium hydride (NaH, 60% in mineral oil) (1.5 eq.).[2]

-

Stir the mixture for 18 hours at ambient temperature.[2]

-

Quench the reaction by adding water.[2]

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Bromo-N-(p-toluenesulfonyl)pyrrole.

This compound is an excellent substrate for palladium-catalyzed Suzuki coupling reactions to form 2-arylpyrroles.[1][2] The following is a general procedure.[2]

-

In a suitable flask under an inert atmosphere, stir a mixture of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.0125 eq.) in distilled toluene for 5 minutes at ambient temperature.[2]

-

Add 2-Bromo-N-(p-toluenesulfonyl)pyrrole (1.0 eq.) as a solid.[2]

-

Add an aqueous solution of sodium carbonate (Na₂CO₃, 1.5 eq.).[2]

-

Add the desired arylboronic acid (1.0 eq.) dissolved in 95% ethanol.[2]

-

Heat the mixture at reflux for 6 hours.[2]

-

After cooling to ambient temperature, extract the product into ethyl acetate (EtOAc).[2]

-

Wash the organic layer, dry it, and concentrate it in vacuo.

-

Purify the resulting 2-aryl-N-(p-toluenesulfonyl)pyrrole via column chromatography.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and a key reaction of 2-Bromo-N-(p-toluenesulfonyl)pyrrole.

Caption: Synthetic workflow for 2-Bromo-N-(p-toluenesulfonyl)pyrrole.

Caption: Suzuki coupling reaction using 2-Bromo-N-(p-toluenesulfonyl)pyrrole.

Applications and Relevance

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9] The tosyl-protected 2-bromopyrrole described herein is a critical precursor for synthesizing libraries of 2-substituted pyrroles. The ability to introduce diverse aryl groups via Suzuki coupling allows for systematic structure-activity relationship (SAR) studies, which is fundamental in drug discovery and development.[1][2] Its stability and reliable reactivity make it an indispensable tool for chemists aiming to construct complex molecules built upon the pyrrole core.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biolmolchem.com [biolmolchem.com]

- 8. scispace.com [scispace.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Tosylpyrrole

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of N-tosylpyrrole, a key intermediate in organic synthesis. The presence of the electron-withdrawing tosyl group on the pyrrole nitrogen fundamentally alters the ring's reactivity and regioselectivity compared to unsubstituted pyrrole, making it a unique and valuable building block in the synthesis of complex heterocyclic molecules.

Core Principles: The Influence of the N-Tosyl Group

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C2 (α) position. This regioselectivity is due to the superior resonance stabilization of the cationic intermediate (arenium ion) formed during C2 attack, which can be described by three resonance structures, as opposed to only two for C3 (β) attack.[1][2]

The introduction of a p-toluenesulfonyl (tosyl) group to the nitrogen atom significantly modifies this behavior. The N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.[3] More importantly, it reverses the typical regioselectivity. This deactivation is most pronounced at the adjacent C2 and C5 positions, thereby directing incoming electrophiles primarily to the C3 (β) position.[4] This effect allows for the synthesis of 3-substituted pyrroles, which are otherwise difficult to obtain directly.[5]

Friedel-Crafts Acylation

The Friedel-Crafts acylation of N-tosylpyrrole is a well-studied reaction that demonstrates the directing effect of the N-tosyl group. The choice of Lewis acid is critical in controlling the regioselectivity of the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) typically yield the 3-acyl derivative as the major product.[5] Conversely, weaker Lewis acids such as tin tetrachloride (SnCl₄) or boron trifluoride etherate can lead to the 2-isomer as the major product.[5] This suggests that acylation with strong Lewis acids may proceed through an organoaluminum intermediate that favors substitution at the 3-position.[5]

Quantitative Data: Friedel-Crafts Acylation

| Acyl Halide | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Product(s) (Ratio 3-acyl:2-acyl) | Total Yield (%) |

| 1-Naphthoyl chloride | AlCl₃ (1.2) | Dichloromethane | Ambient | 3- and 2-isomers (2:1 to 4:3) | Not specified |

| Acetyl chloride | AlCl₃ | Not specified | Not specified | 3-acetyl-1-(phenylsulfonyl)pyrrole | Good |

| Benzoyl chloride | AlCl₃ | Not specified | Not specified | 3-benzoyl-1-(phenylsulfonyl)pyrrole | Good |

| Acetyl chloride | SnCl₄ or BF₃·OEt₂ | Not specified | Not specified | 2-acetyl-1-(phenylsulfonyl)pyrrole (Major) | Not specified |

Data compiled from references[5] and[6].

Experimental Protocol: Acylation with 1-Naphthoyl Chloride and AlCl₃

This protocol is adapted from the study on the AlCl₃ catalyzed Friedel-Crafts reaction of N-p-toluenesulfonylpyrrole.[5]

-

Reagent Preparation : To a solution of 1-naphthoyl chloride (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add aluminum chloride (AlCl₃) (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation : Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition : Add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 1M hydrochloric acid (HCl).

-

Extraction : Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude product by silica gel column chromatography to separate the 3- and 2-acyl isomers.

Sulfonation

Sulfonation of N-arylsulfonylpyrroles typically occurs at the 3-position. Studies have shown that using reagents like chlorosulfonic acid in acetonitrile provides a direct and clean route to the corresponding 3-sulfonyl chlorides.[7] These intermediates can be easily converted into various sulfonamide derivatives.

Quantitative Data: Sulfonation

| Substrate | Reagent | Solvent | Product | Yield (%) |

| 1-Phenylsulfonyl-1H-pyrrole | Chlorosulfonic acid | Acetonitrile | 1-Phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride | Not specified |

Data compiled from reference[7].

Experimental Protocol: Direct 3-Sulfonylation

This protocol is based on the sulfonation of N-phenylsulfonylpyrrole and is applicable to N-tosylpyrrole.[7]

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-tosylpyrrole (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 - 1.5 equivalents) dropwise to the stirred solution.

-

Reaction : Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-6 hours.

-

Work-up : Carefully pour the reaction mixture onto crushed ice.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude N-tosylpyrrole-3-sulfonyl chloride. Further purification can be achieved by chromatography if necessary.

Halogenation

Halogenation of N-tosylpyrrole can be achieved using various halogenating agents. N-Bromosuccinimide (NBS) is a common reagent for bromination. Due to the deactivating nature of the tosyl group, the reaction conditions may need to be optimized to achieve good yields. The substitution is expected to occur primarily at the C3 position.

Quantitative Data: Halogenation

Experimental Protocol: Bromination with NBS

This is a general protocol for the bromination of an activated aromatic ring.

-

Setup : Dissolve N-tosylpyrrole (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.

-

Work-up : Once the starting material is consumed, filter the mixture to remove succinimide.

-

Purification : Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain 3-bromo-1-tosylpyrrole.

Nitration

Nitration of N-tosylpyrrole requires milder conditions than the typical mixed acid (HNO₃/H₂SO₄) protocol used for less reactive aromatics to avoid degradation. A common method involves using a nitrate source in the presence of an acid or activating agent. The nitro group is expected to be introduced at the C3 position.

Quantitative Data: Nitration

Detailed quantitative data for the nitration of N-tosylpyrrole is not specified in the initial search results. The reaction requires careful condition selection to favor mononitration at the C3 position and avoid side reactions.

Experimental Protocol: Nitration using Sodium Nitrite

This protocol is adapted from methods used for the nitration of sensitive heterocyclic systems.[8]

-

Setup : Dissolve N-tosylpyrrole (1.0 equivalent) in a solvent such as hexafluoroisopropanol (HFIP) or a mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Reagent Addition : Cool the solution to 0 °C. Add sodium nitrite (NaNO₂) (1.1-1.5 equivalents) in small portions over 15-30 minutes.

-

Reaction : Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

-

Work-up : Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

-

Extraction : Extract the product with dichloromethane or ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography to yield 3-nitro-1-tosylpyrrole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[9][10] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reaction is well-suited for N-tosylpyrrole and is expected to yield the 3-formyl derivative.

Quantitative Data: Vilsmeier-Haack Formylation

Specific yields for the formylation of N-tosylpyrrole are not detailed in the provided search results, but the reaction is generally efficient for electron-rich heterocycles.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation : In a two-necked flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (used as solvent and reagent) at 0 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Substrate Addition : Add a solution of N-tosylpyrrole (1.0 equivalent) in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction : After addition, allow the mixture to warm to room temperature, then heat to 40-60 °C for 2-6 hours.

-

Hydrolysis : Cool the reaction mixture and pour it onto crushed ice containing sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extraction : Extract the aqueous mixture multiple times with ethyl acetate.

-

Purification : Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde product by silica gel chromatography or recrystallization.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Tosyl Group: A Strategic Tool for Modulating Pyrrole Reactivity in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic substitution, often leading to a mixture of products and undesired polymerization. To control its reactivity and achieve specific substitution patterns, chemists frequently employ protecting groups for the pyrrole nitrogen. Among these, the tosyl (p-toluenesulfonyl) group has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the role of the tosyl protecting group on pyrrole reactivity, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in understanding and application.

The Influence of the Tosyl Group on Pyrrole's Electronic Properties and Reactivity

The introduction of a tosyl group onto the pyrrole nitrogen has a profound impact on the electronic character of the heterocyclic ring. The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution compared to the parent pyrrole. This deactivation is crucial in preventing polymerization and controlling the regioselectivity of subsequent reactions.

While unsubstituted pyrrole undergoes preferential electrophilic attack at the C2 position due to the higher stability of the resulting cationic intermediate, the presence of the N-tosyl group redirects electrophiles primarily to the C3 position. This shift in regioselectivity is a cornerstone of the synthetic utility of N-tosylpyrrole, allowing for the synthesis of 3-substituted pyrroles that are otherwise difficult to access.

Synthesis of N-Tosylpyrrole

The most common method for the preparation of N-tosylpyrrole involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of 1-(p-Tolylsulfonyl)pyrrole[1]

Materials:

-

Pyrrole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.05 eq)

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, a solution of pyrrole in anhydrous THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of p-toluenesulfonyl chloride in anhydrous THF is then added dropwise to the mixture.

-

The reaction is stirred at room temperature for 3 hours.

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.

Typical Yield: 99%[1]

Workflow for the Synthesis and Utilization of N-Tosylpyrrole

Caption: General workflow for the synthesis, reaction, and deprotection of N-tosylpyrrole.

Reactivity of N-Tosylpyrrole in Key Organic Transformations

The altered electronic properties of N-tosylpyrrole lead to distinct reactivity patterns compared to unsubstituted pyrrole. This section details its behavior in several important classes of reactions.

Electrophilic Aromatic Substitution

As previously mentioned, the tosyl group deactivates the pyrrole ring and directs electrophilic substitution to the C3 position. The following table summarizes the comparative reactivity and regioselectivity of pyrrole and N-tosylpyrrole in various electrophilic substitution reactions.

| Reaction | Reagent/Conditions | Pyrrole Product(s) (Yield) | N-Tosylpyrrole Product(s) (Yield) | Reference(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, CH₂Cl₂ | 2-Acylpyrrole (major) + 3-Acylpyrrole (minor) | 3-Acyl-1-tosylpyrrole (major) + 2-Acyl-1-tosylpyrrole (minor) | [2] |

| RCOCl, SnCl₄, CH₂Cl₂ | 2-Acylpyrrole (major) | 2-Acyl-1-tosylpyrrole (major) | [2] | |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Formylpyrrole (Good yield) | 3-Formyl-1-tosylpyrrole (Good yield) | [3][4] |

| Halogenation (Bromination) | NBS, THF | 2,3,4,5-Tetrabromopyrrole | 3-Bromo-1-tosylpyrrole (Good yield) | |

| Nitration | HNO₃, Ac₂O | 2-Nitropyrrole (major) + 3-Nitropyrrole (minor) | 3-Nitro-1-tosylpyrrole (Good yield) |

Mechanism of Electrophilic Substitution on N-Tosylpyrrole

References

- 1. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-N-(P-toluenesulfonyl)pyrrole with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details the use of 2-Bromo-N-(p-toluenesulfonyl)pyrrole as a robust substrate in Suzuki-Miyaura coupling reactions with various arylboronic acids. The N-tosyl protecting group enhances the stability of the pyrrole ring and modulates its electronic properties, making 2-Bromo-N-(p-toluenesulfonyl)pyrrole an excellent building block for the synthesis of 2-arylpyrrole motifs. These structures are prevalent in medicinal chemistry and materials science. This document provides detailed protocols and reaction data to facilitate the application of this methodology in research and development settings.

Reaction Principle

The reaction proceeds via a palladium-catalyzed catalytic cycle involving an oxidative addition of the 2-Bromo-N-(p-toluenesulfonyl)pyrrole to a Pd(0) species, followed by transmetalation with an arylboronic acid (activated by a base), and concluding with reductive elimination to yield the 2-aryl-N-(p-toluenesulfonyl)pyrrole product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling of 2-Bromo-N-(p-toluenesulfonyl)pyrrole with various arylboronic acids. The conditions presented are based on established literature protocols and provide a reliable starting point for further optimization.[1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-(p-toluenesulfonyl)pyrrole | 80 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-N-(p-toluenesulfonyl)pyrrole | Yield not explicitly reported, but product was successfully synthesized and characterized.[1] |

| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-N-(p-toluenesulfonyl)pyrrole | Yield not explicitly reported, but product was successfully synthesized and characterized.[1] |

Experimental Protocols

This section provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-N-(p-toluenesulfonyl)pyrrole with 4-methoxyphenylboronic acid.[1] This protocol can be adapted for use with other arylboronic acids.

Materials:

-

2-Bromo-N-(p-toluenesulfonyl)pyrrole

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene, distilled

-

95% Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of Pd(PPh₃)₄ (0.0125 eq.) and distilled toluene is stirred under an inert atmosphere for 5 minutes at ambient temperature.

-

Addition of Reactants: 2-Bromo-N-(p-toluenesulfonyl)pyrrole (1.0 eq) is added as a solid, followed by a solution of Na₂CO₃ (1.5 eq.) in water.

-

To this mixture, a solution of the arylboronic acid (1.0 eq.) in 95% ethanol is added.

-

Reaction: The reaction mixture is heated to reflux for 6 hours.

-

Work-up: The mixture is cooled to ambient temperature and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization (e.g., from 2-propanol) or column chromatography to afford the pure 2-aryl-N-(p-toluenesulfonyl)pyrrole.

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Palladium-Catalyzed Synthesis of 2-Arylpyrroles: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-N-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-N-tosylpyrrole with a variety of arylboronic acids. This reaction is a highly efficient and versatile method for the synthesis of 2-aryl-N-tosylpyrroles, which are valuable intermediates in medicinal chemistry and materials science. The tosyl protecting group offers stability and can be readily removed, making this methodology particularly useful for the construction of complex molecular architectures.

Introduction

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of 2-bromo-N-tosylpyrrole with arylboronic acids provides a direct and modular route to a diverse range of 2-arylpyrrole derivatives. The N-tosyl group serves as a robust protecting group that activates the pyrrole ring towards oxidative addition and prevents side reactions. This protocol outlines optimized conditions and presents data on the scope of the reaction with various arylboronic acids.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2-bromo-N-tosylpyrrole with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation